![molecular formula C18H17Cl2NO2 B4063366 1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}pyrrolidine](/img/structure/B4063366.png)
1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}pyrrolidine
Overview
Description
1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}pyrrolidine, also known as DPM-1001, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action has been extensively studied.
Scientific Research Applications
Analytical Characterization and Toxicological Studies
Identification and Analytical Characterization of NPS : A study focused on the analytical characterization of new psychoactive substances (NPS) using 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS. The research highlighted the application of these analytical techniques in resolving complex toxicological cases, demonstrating the utility of chemical analysis in forensic science and toxicology (Ameline et al., 2019).
Exposure and Health Risk Assessment
Persistent Organic Pollutants in Firefighters : This study measured levels of persistent organic pollutants, including polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), in firefighters after a fire event. The research underscores the importance of monitoring exposure to hazardous chemicals among high-risk populations and contributes to understanding occupational health risks (Shaw et al., 2013).
properties
IUPAC Name |
[3-[(2,5-dichlorophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-6-7-16(20)17(11-15)23-12-13-4-3-5-14(10-13)18(22)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAARHOCNXTDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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